4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine
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Overview
Description
4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a nitro group, linked to a pyridine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine typically involves the reaction of 1-isopropyl-4-nitro-1H-pyrazole-3-methanol with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used depending on the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(1-Isopropyl-4-amino-1H-pyrazol-3-yl)oxy]methylpyridine .
Scientific Research Applications
4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole compound with different applications.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: A related pyrazole compound used in different chemical reactions.
Uniqueness
4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine is unique due to its combination of a nitro-substituted pyrazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-3-5-13-6-4-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMNXVMFVDJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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